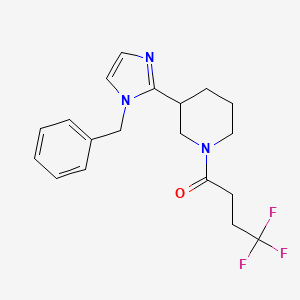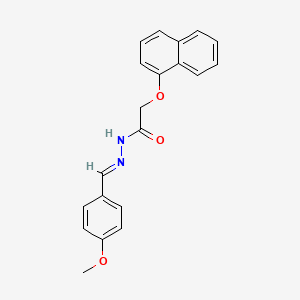![molecular formula C22H25N3O5 B5555878 8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, which has been explored for its pharmacological properties, including antihypertensive activity and potential as a muscarinic agonist (Caroon et al., 1981).
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical processes, often aiming at deriving compounds with potential medicinal value. For example, some derivatives were synthesized for their potential inhibitory action on neural Ca-uptake (Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds typically features a spirocyclic framework, which can be modified to yield different pharmacological properties. The structure-activity relationship is a key area of research (Tsukamoto et al., 1995).
Chemical Reactions and Properties
These compounds may undergo various chemical reactions, modifying their molecular structure and thus their pharmacological effects. For example, the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones involves multiple steps and can lead to various derivatives with distinct properties (Satyamurthy et al., 1984).
Physical Properties Analysis
Physical properties such as crystal structure are important in understanding the compound's behavior and potential applications. These properties can be studied through methods like X-ray diffraction (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are closely linked to their potential therapeutic applications. Understanding these properties is crucial for drug development and predicting pharmacological effects (Shukla et al., 2016).
Aplicaciones Científicas De Investigación
Antihypertensive Activity : This compound is part of a series studied for potential antihypertensive effects. Research has shown that certain derivatives in this series can act as alpha-adrenergic blockers, which may contribute to their blood pressure-lowering effects (Caroon et al., 1981).
Neural Activity and Memory Protection : Another study found that derivatives of this compound showed potent inhibitory action on calcium uptake in neural cells and protective effects against brain edema and memory deficits induced by various agents. These effects suggest potential applications in addressing brain-related disorders (Tóth et al., 1997).
Muscarinic Agonist Properties : Some derivatives have been explored for their binding affinities to M1 and M2 muscarinic receptors, indicating potential use in conditions related to cognitive impairment and memory loss (Tsukamoto et al., 1995).
Synthesis Techniques and Applications : Research has also focused on the synthesis techniques of related compounds, which could be relevant for developing pharmaceuticals and other chemical applications (Martin‐Lopez & Bermejo, 1998).
Anticancer and Antidiabetic Potential : Some studies have investigated the use of related compounds in the development of new anticancer and antidiabetic drugs, demonstrating significant activities in these areas (Flefel et al., 2019).
Supramolecular Arrangements : The structural analysis of similar compounds has been conducted to understand their supramolecular arrangements, which is important for designing drugs with specific pharmacological properties (Graus et al., 2010).
Potential in Antiviral Therapy : Research on similar compounds has indicated potential application in antiviral therapy, particularly against coronaviruses (Apaydın et al., 2019).
Propiedades
IUPAC Name |
8-(1-methyl-2-oxopyridine-3-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-23-11-5-8-18(19(23)26)20(27)24-12-9-22(10-13-24)16-25(21(28)30-22)14-15-29-17-6-3-2-4-7-17/h2-8,11H,9-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGGRMBOVQOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)